

Dihydrozeatin Riboside: Analytical Standards for Research Applications

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Compound of Interest

Compound Name: *Dihydrozeatin riboside*

Cat. No.: *B1246879*

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Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. As a derivative of zeatin, DHZR is involved in processes such as cell division, differentiation, and response to environmental stimuli. Accurate and reliable analytical methods for the quantification of DHZR are essential for researchers in plant biology, agriculture, and drug development to understand its physiological functions and potential applications. These application notes provide detailed protocols for the extraction, purification, and quantification of **dihydrozeatin riboside** from plant tissues, as well as an overview of its signaling pathway.

Quantitative Data

The following table summarizes the endogenous levels of **dihydrozeatin riboside** quantified in the bud region and stem base of rose cuttings (Rosa 'Rosa progress' and 'Natal briar') at various days after planting (DAP). This data is useful as a reference for expected physiological concentrations in plant tissues.

| Cultivar | Tissue | 0 DAP (pmol/g FW) | 1 DAP (pmol/g FW) | 2 DAP (pmol/g FW) | 4 DAP (pmol/g FW) | 8 DAP (pmol/g FW) |
|-----------------|------------|-------------------------|-------------------------|-------------------------|-------------------------|-------------------------|
| 'Rosa progress' | Bud Region | ~1.5 | ~1.8 | ~2.0 | ~1.7 | ~1.2 |
| 'Natal briar' | Bud Region | ~1.2 | ~1.5 | ~1.8 | ~1.5 | ~1.0 |
| 'Rosa progress' | Stem Base | ~1.0 | No Data | ~1.2 | ~1.0 | ~0.8 |
| 'Natal briar' | Stem Base | ~0.8 | ~1.0 | ~1.1 | ~0.9 | ~0.7 |

Data adapted from a study on adventitious root formation in rose cuttings.[\[1\]](#)

Experimental Protocols

Extraction of Dihydrozeatin Riboside from Plant Tissues

This protocol outlines a widely used method for the extraction of cytokinins, including **dihydrozeatin riboside**, from plant material.

Materials:

- Plant tissue (fresh or frozen in liquid nitrogen)
- Bielecki #2 extraction solvent (methanol:formic acid:water [15:1:4, v/v/v])[\[2\]](#)
- Isotope-labeled internal standards (e.g., Deuterium-labeled DHZR)
- Mortar and pestle or homogenizer
- Centrifuge
- Centrifuge tubes

Procedure:

- Weigh the plant tissue (typically 50-100 mg fresh weight).
- If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.
- Add the frozen tissue to a pre-chilled mortar or homogenizer tube.
- Add a pre-determined amount of isotope-labeled internal standard to the sample. This is crucial for accurate quantification by isotope dilution analysis.[\[2\]](#)
- Add 1 mL of ice-cold Bielecki #2 extraction solvent.
- Thoroughly grind the tissue with a pestle or homogenize until a fine powder is obtained.
- Transfer the homogenate to a centrifuge tube.
- Incubate the extract at -20°C for at least 1 hour (or overnight) to allow for complete extraction.
- Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the cytokinins, and transfer it to a new tube.
- The supernatant is now ready for purification by solid-phase extraction.

Solid-Phase Extraction (SPE) for Sample Purification

This protocol describes the purification of the plant extract to remove interfering compounds prior to HPLC-MS/MS analysis.

Materials:

- Plant extract (from Protocol 1)
- MCX reverse-phase (RP) solid-phase extraction cartridges[\[2\]](#)
- SPE vacuum manifold
- Methanol

- Deionized water
- Ammonium hydroxide solution (e.g., 0.35 M in 60% methanol)

Procedure:

- Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge using the vacuum manifold. Do not allow the cartridge to dry out.
- Load the plant extract onto the conditioned cartridge.
- Wash the cartridge with 5 mL of deionized water to remove unbound impurities.
- Elute the cytokinins from the cartridge with 5 mL of the ammonium hydroxide solution.
- Collect the eluate in a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- The dried residue is now ready for reconstitution and analysis by HPLC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a general framework for the quantification of **dihydrozeatin riboside** using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

Materials:

- Purified and dried sample extract (from Protocol 2)
- Mobile phase A: 0.1% formic acid in water
- Mobile phase B: 0.1% formic acid in acetonitrile
- C18 HPLC column (e.g., 2.1 x 50 mm, 1.7 μ m particle size)[2]

- HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

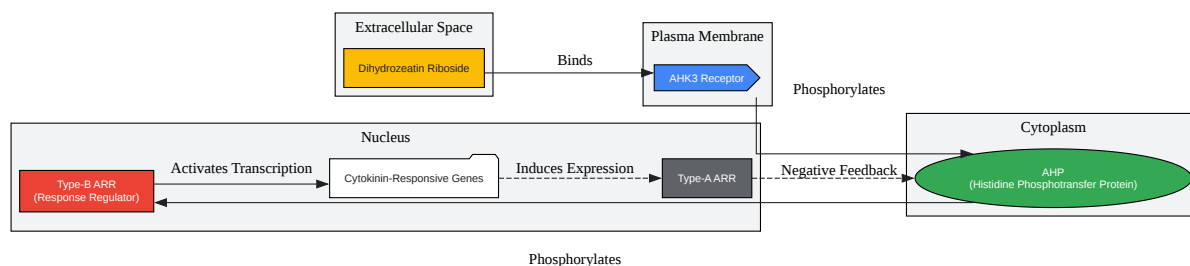
- Reconstitute the dried sample extract in a small volume (e.g., 100 µL) of the initial mobile phase conditions.
- Inject an aliquot of the reconstituted sample onto the C18 HPLC column.
- Separate the cytokinins using a gradient elution. A typical gradient might be:
 - 0-1 min: 5% B
 - 1-10 min: 5-50% B
 - 10-12 min: 50-95% B
 - 12-14 min: 95% B
 - 14-15 min: 95-5% B
 - 15-20 min: 5% B (re-equilibration)
- The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.
- Operate the mass spectrometer in positive ionization mode.[\[2\]](#)
- Monitor for the specific precursor-to-product ion transitions for both endogenous **dihydrozeatin riboside** and the isotope-labeled internal standard.
- Quantify the amount of endogenous **dihydrozeatin riboside** by comparing its peak area to that of the known concentration of the internal standard.[\[2\]](#)

Signaling Pathway and Experimental Workflows

Cytokinin Signaling Pathway

Dihydrozeatin, the active form of **dihydrozeatin riboside**, is perceived by specific receptors in the plant cell, primarily the Arabidopsis Histidine Kinase 3 (AHK3).[\[3\]](#) This initiates a

phosphorelay signaling cascade that ultimately leads to changes in gene expression and physiological responses.

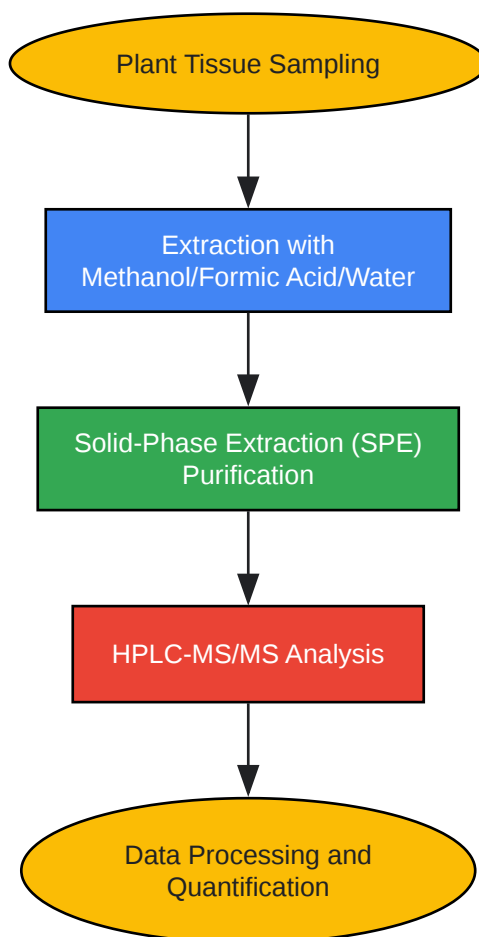


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Caption: **Dihydrozeatin Riboside** Signaling Pathway.

Experimental Workflow for DHZR Quantification

The following diagram illustrates the key steps involved in the quantification of **dihydrozeatin riboside** from plant samples.



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Caption: DHZR Quantification Workflow.

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